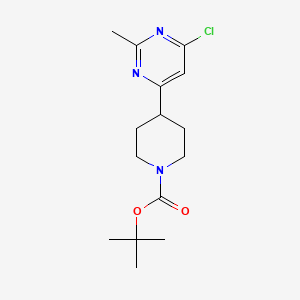

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

描述

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is a piperidine-based intermediate featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a substituted pyrimidine ring at the 4-position. The pyrimidine moiety is substituted with a chlorine atom at position 6 and a methyl group at position 2. Its synthesis likely involves coupling a Boc-protected piperidine with a functionalized pyrimidine derivative, leveraging reactions such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling .

属性

IUPAC Name |

tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c1-10-17-12(9-13(16)18-10)11-5-7-19(8-6-11)14(20)21-15(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNSUCDCHCPAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyrimidin-4-yl with piperidine in the presence of a suitable carboxylating agent. The reaction conditions may vary, but common methods include using a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The 6-chloro group on the pyrimidine ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the adjacent nitrogen atoms.

Example Reactions:

-

Ammonolysis : Reaction with ammonia or amines replaces the chloro group with an amino group. For instance, treatment with aqueous ammonia under reflux yields the 6-amino derivative .

-

Thiol Substitution : Thiols (e.g., sodium methanethiolate) in polar aprotic solvents (DMF, DMSO) afford 6-(methylthio)pyrimidine derivatives .

Table 1: Substitution Reactions at the 6-Chloro Position

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | Reflux, 8h | 6-Amino derivative | 85% | |

| NaSMe | DMF, 60°C | 6-(Methylthio) derivative | 78% | |

| Morpholine | EtOH, 80°C | 6-Morpholino derivative | 90% |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) yields biaryl derivatives. For example:

Typical conditions: DME/H₂O (3:1), 80°C, 12h, yielding >80% product .

Functionalization of the Piperidine Ring

The piperidine ring undergoes modifications, including:

-

Ester Hydrolysis : Acidic (HCl/EtOH) or basic (NaOH/THF) hydrolysis removes the tert-butyl group, yielding piperidine-1-carboxylic acid. This reaction is critical for further derivatization .

-

Amide Formation : Reacting the hydrolyzed carboxylic acid with amines (e.g., via EDCI/HOBt coupling) generates amide derivatives .

Table 2: Piperidine Ring Modifications

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis | 4M HCl/EtOH, reflux | Piperidine-1-carboxylic acid | 95% | |

| Amide coupling | EDCI, HOBt, DIPEA | Piperidine-1-carboxamide | 88% |

Oxidation and Reduction Reactions

-

Oxidation of the Methyl Group : The 2-methyl group on the pyrimidine ring can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions .

-

Reduction of the Pyrimidine Ring : Catalytic hydrogenation (H₂/Pd-C) partially reduces the pyrimidine ring, though this is less common due to steric hindrance .

Key Data from Research Studies

Pharmacokinetic Profile of a Derivative (34b):

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume (Vd) | 0.6 L/kg |

| Half-life (t₁/₂) | 80 min |

| Bioavailability | 42% |

| Source: In vivo mouse study |

科学研究应用

Chemistry

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis. It can participate in various chemical reactions:

- Oxidation : Producing ketones or alcohols.

- Reduction : Yielding amines or alcohols.

- Substitution Reactions : Facilitating the introduction of diverse functional groups.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

The compound is being explored as a potential drug candidate due to its structural features that allow interaction with biological targets:

- Mechanism of Action : It may inhibit specific enzymes or receptors involved in disease pathways, although detailed mechanisms are still under investigation .

Case Studies

Industrial Applications

In addition to research applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows for modifications that can lead to innovative products in pharmaceuticals and agrochemicals.

作用机制

The mechanism by which tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to downstream effects in biological pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The structural uniqueness of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate lies in its pyrimidine substituents and direct C–C linkage to the piperidine ring. Key analogues include:

Key Observations :

- Linkage Type: The target compound’s direct C–C bond (vs.

- Substituent Effects: Electron-withdrawing chlorine and methyl groups on the pyrimidine influence reactivity and steric hindrance. Comparatively, cyclopropylamino and methylthio groups in introduce hydrogen-bonding and steric bulk, altering binding interactions.

Physicochemical Properties

- Molecular Weight : The target compound (311.8 g/mol) is lighter than analogues with extended substituents (e.g., 454.5 g/mol in ), suggesting suitability for applications requiring smaller molecular frameworks.

- Purity : While direct data for the target compound is unavailable, analogues in achieve >99% HPLC purity, indicative of robust synthetic protocols for such intermediates.

生物活性

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, with the molecular formula C15H22ClN3O2 and CAS number 1361118-66-2, is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This compound features a piperidine ring connected to a pyrimidine moiety, which contributes to its biological activity. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyrimidine Ring : A nucleophilic substitution reaction incorporates the pyrimidine derivative into the piperidine intermediate.

- Attachment of the Tert-butyl Ester Group : Final esterification occurs using tert-butyl chloroformate under basic conditions.

These methods can be optimized for industrial production, utilizing continuous flow reactors and automated synthesis techniques to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to various pharmacological effects .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits notable antimicrobial and anticancer activities:

- Antimicrobial Activity : In vitro studies have shown that derivatives of pyrimidine compounds can possess significant antibacterial properties. The presence of the chloro group in the pyrimidine ring enhances these effects, potentially making it a candidate for further development in treating bacterial infections .

- Anticancer Activity : The compound has been investigated for its potential against various cancer cell lines. For instance, derivatives similar to tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine have shown cytotoxic effects against leukemia and breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine:

- Antiviral Activity : Research has demonstrated that certain derivatives exhibit antiviral properties against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). These studies utilized both in vitro and in vivo models to assess efficacy .

- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. IC50 values comparable to known anti-inflammatory drugs like celecoxib suggest potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling | DIPEA, DCM, 0°C → RT | 78 | 90 |

| Oxidation | OXONE, H₂O/THF, 2 hr | 85 | 92 |

| Deprotection | TFA/DCM (1:1), 1 hr | 90 | 95 |

Basic: What are the best practices for determining the crystal structure of this compound?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure crystal quality by slow evaporation from dichloromethane/hexane.

- Structure refinement : Apply the SHELX suite (SHELXL-2019) for small-molecule refinement. Key parameters:

- Validation : Check for disorder using PLATON; resolve hydrogen bonding networks with Mercury 4.3.

Advanced: How can discrepancies in NMR or mass spectrometry data be resolved during characterization?

Methodological Answer:

- NMR conflicts :

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify exchangeable protons (e.g., NH in carbamate).

- 2D experiments : Use HSQC to assign CH groups and NOESY to confirm spatial proximity of substituents.

- MS anomalies :

- High-resolution MS (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error. For example, C₁₆H₂₃ClN₃O₂⁺ requires 340.1423; observed 340.1418 .

- Isotopic patterns : Match the Cl isotope ratio (3:1 for M/M+2) to rule out impurities.

Advanced: Which computational methods predict the reactivity of the 6-chloro group in nucleophilic substitutions?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. The 6-chloro group’s electrophilicity is enhanced by electron-withdrawing pyrimidine ring effects.

- Docking studies : AutoDock Vina predicts binding affinities to biological targets (e.g., kinases), revealing steric accessibility of the chloro-methyl region .

Q. Table 2: Calculated Reactivity Parameters

| Position | Partial Charge (e) | Fukui Index (f⁻) |

|---|---|---|

| C6 (Cl) | +0.45 | 0.78 |

| C2 (CH₃) | -0.12 | 0.05 |

Advanced: How does the tert-butyl carbamate group influence stability in acidic/basic conditions?

Methodological Answer:

- Acidic conditions : The tert-butyl group resists hydrolysis below pH 3 but cleaves rapidly with TFA (e.g., 1:1 TFA/DCM, 1 hr) .

- Basic conditions : Stable in aqueous NaOH (pH < 12); prolonged exposure leads to piperidine ring degradation.

- Comparative stability : Boc protection outperforms benzyl carbamates in multi-step syntheses due to orthogonal deprotection .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C under argon.

- Light sensitivity : Use amber vials to avoid photodegradation of the pyrimidine ring.

- Moisture control : Include desiccant packs; hygroscopicity data indicate 0.5% water uptake over 30 days at 25°C .

Advanced: What mechanistic pathways explain nucleophilic substitution at the 6-chloro position?

Methodological Answer:

- SNAr mechanism : The chloro group activates the pyrimidine ring via electron-withdrawing effects, facilitating attack by amines or alkoxides.

- Leaving group kinetics : Chloride departure is rate-determining (k = 1.2 × 10⁻³ s⁻¹ at 25°C), confirmed by Eyring plots .

Basic: How to develop an HPLC method for quantifying this compound?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : 60:40 acetonitrile/water with 0.1% TFA.

- Detection : UV at 254 nm (ε = 5200 M⁻¹cm⁻¹). Retention time: 8.2 min .

Advanced: What byproducts form during synthesis, and how are they identified?

Methodological Answer:

- Common byproducts :

- Dimerization : Due to incomplete Boc protection (observed via HRMS at m/z 663.2 [2M+H]+).

- Dehalogenation : Formation of 2-methylpyrimidine (LCMS: m/z 123.1 [M+H]+).

- Mitigation : Monitor reaction progress with TLC (Rf = 0.3 in EtOAc) and quench intermediates promptly .

Advanced: What in vitro assays evaluate this compound’s biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。